(4-Hydroxyphenyl)(trimethylsilyl)methanone
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Overview
Description
(4-Hydroxyphenyl)(trimethylsilyl)methanone is an organic compound with the molecular formula C10H14O2Si. It is a yellow to pale yellow oil and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(trimethylsilyl)methanone typically involves the reaction of 4-hydroxybenzophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(trimethylsilyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4-hydroxybenzophenone.
Reduction: Formation of 4-hydroxyphenylmethanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxyphenyl)(trimethylsilyl)methanone is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the synthesis of chemical probes for studying biological targets.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(trimethylsilyl)methanone involves its ability to undergo various chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can be used to protect the hydroxyl group during reactions. The compound can also act as a precursor to more complex molecules through its reactivity .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the trimethylsilyl group.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains an additional alkyne group.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a chlorine atom instead of the trimethylsilyl group
Uniqueness
(4-Hydroxyphenyl)(trimethylsilyl)methanone is unique due to the presence of the trimethylsilyl group, which provides distinct reactivity and protection for the hydroxyl group. This makes it a valuable intermediate in organic synthesis and chemical research .
Properties
Molecular Formula |
C10H14O2Si |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 |
InChI Key |
AHBXLMJNEBUZRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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